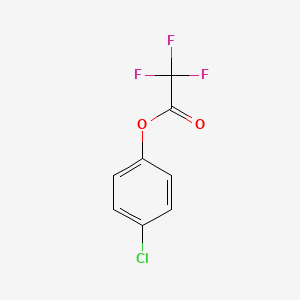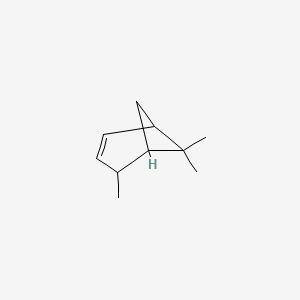
(+)-gamma-Pinene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-gamma-Pinene is a naturally occurring organic compound belonging to the class of monoterpenes. It is one of the two isomers of pinene, the other being (-)-alpha-Pinene. This compound is found in the oils of many species of coniferous trees, particularly in pine trees. It is known for its distinctive pine-like aroma and is widely used in the fragrance and flavor industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(+)-gamma-Pinene can be synthesized through various methods. One common synthetic route involves the isomerization of alpha-Pinene under acidic conditions. This process typically uses catalysts such as sulfuric acid or aluminum chloride to facilitate the rearrangement of the molecular structure.
Industrial Production Methods
Industrially, this compound is primarily obtained from the distillation of turpentine oil, which is a byproduct of the paper manufacturing industry. The distillation process separates the different components of turpentine oil, allowing for the extraction of this compound in relatively pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(+)-gamma-Pinene undergoes several types of chemical reactions, including:
Oxidation: When exposed to oxidizing agents, this compound can be converted into various oxygenated derivatives such as pinene oxide and verbenone.
Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the pinene structure, resulting in compounds like chloropinene.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Halogenation typically uses reagents like chlorine or bromine under controlled conditions.
Major Products Formed
Oxidation: Pinene oxide, verbenone
Reduction: Saturated hydrocarbons
Substitution: Chloropinene, bromopinene
Wissenschaftliche Forschungsanwendungen
(+)-gamma-Pinene has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: Studies have shown that this compound exhibits antimicrobial and anti-inflammatory properties, making it a subject of interest in biological research.
Medicine: Due to its biological activities, this compound is being investigated for potential therapeutic applications, including its use as an anti-inflammatory agent.
Industry: It is used in the production of fragrances, flavors, and as a solvent in the chemical industry.
Wirkmechanismus
The mechanism of action of (+)-gamma-Pinene involves its interaction with various molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, which contributes to its biological effects. For example, its anti-inflammatory properties are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Vergleich Mit ähnlichen Verbindungen
(+)-gamma-Pinene is often compared with other monoterpenes such as:
(-)-alpha-Pinene: Another isomer of pinene with similar but distinct properties.
Limonene: A monoterpene with a citrus aroma, commonly found in the oils of citrus fruits.
Myrcene: A monoterpene with a musky aroma, found in the essential oils of various plants.
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its wide range of applications in different fields highlight its versatility and importance.
Eigenschaften
CAS-Nummer |
5947-71-7 |
|---|---|
Molekularformel |
C10H16 |
Molekulargewicht |
136.23 g/mol |
IUPAC-Name |
4,6,6-trimethylbicyclo[3.1.1]hept-2-ene |
InChI |
InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h4-5,7-9H,6H2,1-3H3 |
InChI-Schlüssel |
XJBOZKOSICCONT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C=CC2CC1C2(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


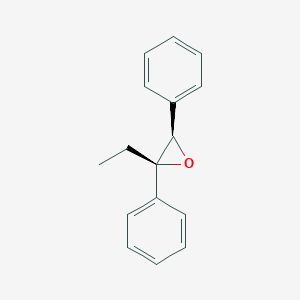
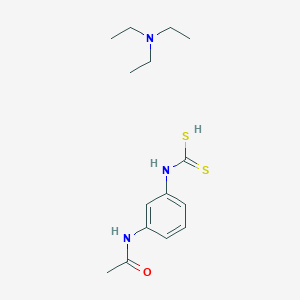
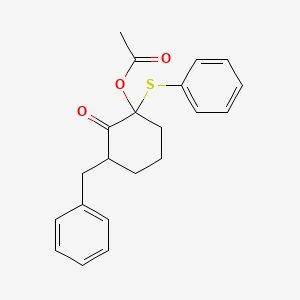

![(8R,9S,13S,14S,17S)-13-methyl-2-(trideuteriomethoxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13805220.png)

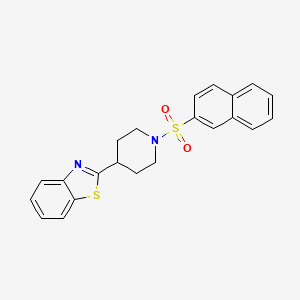
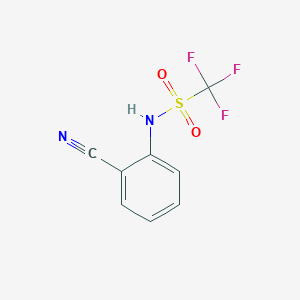
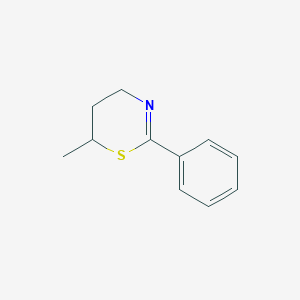
![N-(2-Cyanoethyl)-N-[(thiophen-2-yl)methyl]thiourea](/img/structure/B13805258.png)
![3H-Naphtho[1,2,3-de]quinoline-1-carboxylic acid, 2,7-dihydro-4-methyl-6-[(4-methylphenyl)amino]-2,7-dioxo-, ethyl ester](/img/structure/B13805267.png)
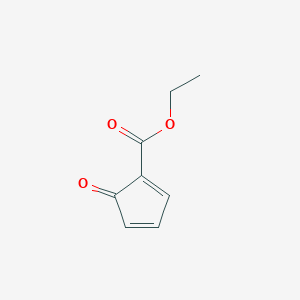
![1H-Furo[3,2-E]indazole](/img/structure/B13805286.png)
